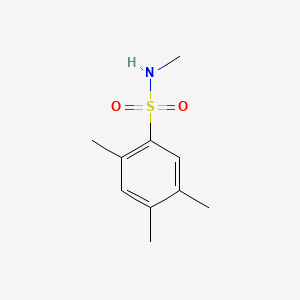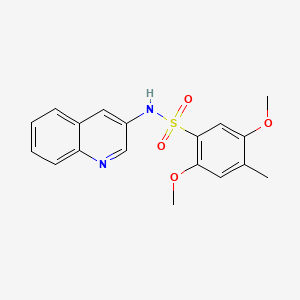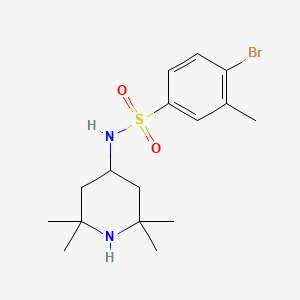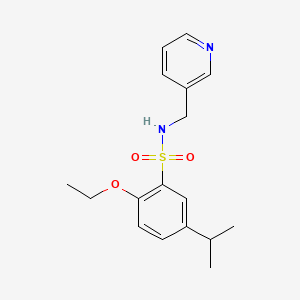![molecular formula C18H20N2O3S B603000 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole CAS No. 1081320-76-4](/img/structure/B603000.png)
3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This specific compound features a sulfonyl group attached to a naphthalene ring, which is further connected to the pyrazole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 4-propoxynaphthalene-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.
Major Products:
Oxidation: Products may include this compound-4-carboxylic acid.
Reduction: Products may include 3,5-dimethyl-1-[(4-propoxynaphthalen-1-yl)sulfanyl]-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the reagents used.
Applications De Recherche Scientifique
3,5-Dimethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The naphthalene ring provides hydrophobic interactions, enhancing the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
- 3,5-Dimethyl-1-phenyl-1H-pyrazole
- 3,5-Dimethyl-1-(4-methoxyphenyl)-1H-pyrazole
- 3,5-Dimethyl-1-(4-chlorophenyl)-1H-pyrazole
Comparison: Compared to these similar compounds, 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole is unique due to the presence of the sulfonyl group attached to a naphthalene ring. This structural feature enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1081320-76-4 |
|---|---|
Formule moléculaire |
C18H20N2O3S |
Poids moléculaire |
344.4g/mol |
Nom IUPAC |
3,5-dimethyl-1-(4-propoxynaphthalen-1-yl)sulfonylpyrazole |
InChI |
InChI=1S/C18H20N2O3S/c1-4-11-23-17-9-10-18(16-8-6-5-7-15(16)17)24(21,22)20-14(3)12-13(2)19-20/h5-10,12H,4,11H2,1-3H3 |
Clé InChI |
NSFIFGMCTBCXFN-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(=CC(=N3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B602919.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B602920.png)
![1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B602923.png)

amine](/img/structure/B602926.png)

![[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B602930.png)
![2-{4-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B602932.png)
amine](/img/structure/B602933.png)

![1-Acetyl-4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B602936.png)
![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B602938.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602940.png)
